6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one
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Overview
Description
6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, hydrazinyl, and phenyl groups in the molecule suggests that it might exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through nucleophilic substitution reactions using hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods might involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-2-phenylpyridazin-3(2H)-one: Lacks the chloro group but might exhibit similar biological activities.
6-Chloro-2-phenylpyridazin-3(2H)-one: Lacks the hydrazinyl group but might have comparable chemical properties.
Uniqueness
The presence of both chloro and hydrazinyl groups in 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one might confer unique chemical reactivity and biological activity compared to similar compounds. This dual functionality could make it a valuable compound for various applications.
Properties
CAS No. |
13805-53-3 |
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Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
6-chloro-4-hydrazinyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H9ClN4O/c11-9-6-8(13-12)10(16)15(14-9)7-4-2-1-3-5-7/h1-6,13H,12H2 |
InChI Key |
XIBQWESKICPZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)NN |
Origin of Product |
United States |
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